molecular formula C6H12N2O3 B3050456 N-carbamoyl-L-valine CAS No. 26081-02-7

N-carbamoyl-L-valine

Cat. No. B3050456
CAS RN: 26081-02-7
M. Wt: 160.17 g/mol
InChI Key: JDXMIYHOSFNZKO-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-carbamoyl-L-valine” is a type of N-carbamoylvaline . It is an enantiomer of a N-carbamoyl-D-valine . The molecular formula of “N-carbamoyl-L-valine” is C6H12N2O3 .


Synthesis Analysis

“N-carbamoyl-L-valine” is a product of valine and thymine catabolism in skeletal muscle . A study on the synthesis of hydantoins, which are valuable scaffolds in medicinal chemistry, has been presented . The study highlights the advances brought to the classical methods in the aim of producing more sustainable and environmentally friendly procedures for the preparation of these biomolecules .


Molecular Structure Analysis

The molecular weight of “N-carbamoyl-L-valine” is 160.17 g/mol . The IUPAC name is (2S)-2-(carbamoylamino)-3-methylbutanoic acid . The InChIKey is JDXMIYHOSFNZKO-BYPYZUCNSA-N .


Chemical Reactions Analysis

“N-carbamoyl-L-valine” is involved in the regulation of lipid, glucose, and bone metabolism, as well as in inflammation and oxidative stress . It is produced during exercise and is involved in the exercise response .


Physical And Chemical Properties Analysis

“N-carbamoyl-L-valine” has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 3 . The exact mass is 160.08479225 g/mol .

Scientific Research Applications

Biotechnological Processes

N-carbamoyl-L-valine plays a crucial role in enzymatic kinetic resolution. Enzymes known as d-carbamoylases and l-carbamoylases exhibit strict enantiospecificity, allowing them to hydrolyze the amide bond of the carbamoyl group in d- or l-N-carbamoyl-amino acids, respectively. This hydrolysis yields enantiomerically pure amino acids, ammonia, and CO₂. These enzymes have been widely used in industrial processes for the production of optically pure d- or l-amino acids .

Hydantoinase Process

The “Hydantoinase Process” combines an enantioselective hydantoinase with an enantiospecific carbamoylase. This multienzymatic system enhances kinetic resolution by coupling the enzymatic/chemical dynamic kinetic resolution of low-rate hydrolyzed substrates. The result is the efficient production of optically pure amino acids, which find applications in pharmaceuticals, agrochemicals, and fine chemicals .

Design of Novel Compounds

Researchers have synthesized novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. These designs hold promise for various applications, including drug development and chemical biology .

Production of Optically Active D-Amino Acids

Optically active D-amino acids serve as intermediates in the synthesis of antibiotics, insecticides, and peptide hormones. The two-enzyme cascade reaction involving DHdt and DCase is an efficient method for producing D-amino acids. However, DCase is susceptible to heat inactivation. Further research on N-carbamoyl hydrolase stability and activity could improve this process .

Metabolic Pathway Studies

Understanding the metabolism of N-carbamoyl-L-valine provides insights into nitrogen utilization and amino acid biosynthesis. Researchers study its catabolic and anabolic pathways to unravel metabolic networks and identify potential drug targets.

properties

IUPAC Name

(2S)-2-(carbamoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXMIYHOSFNZKO-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357526
Record name (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbamoyl-L-valine

CAS RN

26081-02-7
Record name N-(Aminocarbonyl)-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26081-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(carbamoylamino)-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-carbamoyl-L-valine
Reactant of Route 2
Reactant of Route 2
N-carbamoyl-L-valine
Reactant of Route 3
Reactant of Route 3
N-carbamoyl-L-valine
Reactant of Route 4
Reactant of Route 4
N-carbamoyl-L-valine
Reactant of Route 5
Reactant of Route 5
N-carbamoyl-L-valine
Reactant of Route 6
N-carbamoyl-L-valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.